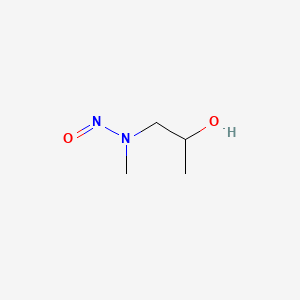

N-Nitrosomethyl-2-hydroxypropylamine

描述

Significance in Chemical Carcinogenesis Research

N-Nitrosomethyl-2-hydroxypropylamine, also referred to in literature as MHP, is a compound of considerable interest in the study of chemical carcinogenesis. Its importance stems from two key findings in toxicological research. Firstly, it is a known metabolite of the pancreatic and lung carcinogen N-nitrosobis(2-hydroxypropyl)amine (BHP or ND2HPA), making its study crucial for understanding the metabolic activation and carcinogenic pathways of more complex nitrosamines. nih.govnih.gov Secondly, research has demonstrated that NM2HPA is itself a potent carcinogen, particularly targeting the respiratory system in animal models. nih.govnih.gov In some studies, it has exhibited greater carcinogenic potency in the lungs of rats than its parent compound, BHP, highlighting its role as a significant proximate carcinogen. nih.govnih.gov

Overview of Academic Research Trajectories

Academic investigation into NM2HPA began to gain traction in the 1980s, largely as an offshoot of broader research into the toxicology of N-nitrosamines. Initial studies focused on identifying the metabolites of potent carcinogens like BHP, which led to the discovery of NM2HPA in the urine of treated rats. nih.gov Subsequent research shifted to evaluating the individual carcinogenicity of these metabolites. These lines of inquiry established NM2HPA as a standalone carcinogen, with dose-response studies clarifying its effects on specific tissues, such as the nasal cavity and lungs. nih.govnih.gov Current understanding places NM2HPA as a key genotoxic agent that requires metabolic activation to exert its carcinogenic effects, a characteristic shared by many nitrosamines. ca.gov

Structure

3D Structure

属性

IUPAC Name |

N-(2-hydroxypropyl)-N-methylnitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-4(7)3-6(2)5-8/h4,7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPQUECDNWANFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)N=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021047 | |

| Record name | N-Nitrosomethyl-2-hydroxypropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75411-83-5, 70377-77-4 | |

| Record name | 1-(Methylnitrosoamino)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75411-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl-2-hydroxypropylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070377774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosomethyl-2-hydroxypropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075411835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosomethyl-2-hydroxypropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Nitrosomethyl-2-hydroxypropylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ES3UE4777 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties

The fundamental properties of N-Nitrosomethyl-2-hydroxypropylamine are summarized in the following table.

| Property | Value |

| IUPAC Name | N-(2-hydroxypropyl)-N-methylnitrous amide |

| Chemical Formula | C₄H₁₀N₂O₂ |

| Molecular Weight | 118.13 g/mol |

| CAS Number | 75411-83-5 |

| Physical State | Pale yellow liquid |

| Solubility | Slightly soluble in water; freely soluble in organic solvents like ether, chloroform, and dichloromethane. nih.gov |

Metabolic Activation and Biotransformation Pathways

Enzymatic Hydroxylation Pathways

Enzymatic hydroxylation is the initial and rate-limiting step in the metabolic activation of many nitrosamines. This process is predominantly catalyzed by the Cytochrome P450 (CYP) mixed-function oxidase system.

The metabolic activation of nitrosamines is heavily dependent on specific Cytochrome P450 enzymes, which exhibit considerable interindividual variation in expression and activity. nih.govmdpi.com Extensive research has identified CYP2E1 and CYP2A6 as major catalysts in the bioactivation of various nitrosamines, including N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). nih.govnih.gov

NMHP is a known β-hydroxylation metabolite of the carcinogen N-nitrosodi-n-propylamine (NDPA). nih.gov The further metabolism of NMHP is also mediated by CYP enzymes. Studies have shown that human CYP2E1, along with rat and rabbit orthologs, can catalyze the oxidation of NMHP to its corresponding keto derivative, N-nitroso-(2-oxopropyl)methylamine (NOPMA). nih.gov While CYP2A6 is a key enzyme for other nitrosamines like NDEA and the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) nih.gov, its specific role in NMHP metabolism is less defined. However, the established involvement of CYP2E1 underscores the importance of this particular P450 isoform in the biotransformation cascade of NMHP. nih.gov The involvement of these enzymes highlights a pathway where the body's detoxification system paradoxically generates harmful reactive molecules. nih.govimpactfactor.org

| Enzyme Family | Key Isoforms | Role in Nitrosamine Metabolism | Specific Role in NMHP/Related Compound Metabolism |

| Cytochrome P450 (CYP) | CYP2E1 | Major catalyst for the metabolic activation of various nitrosamines (e.g., NDMA, NNN). nih.gov | Catalyzes the oxidation of NMHP (NHPPA) to NOPPA. nih.gov |

| CYP2A6 | Key enzyme in the activation of NDEA and tobacco-specific nitrosamines (NNK). nih.govnih.gov | Role in NMHP metabolism is not as clearly defined as CYP2E1. | |

| CYP2B1 | Catalyzes α-hydroxylation of long-chain nitrosamines. nih.gov | Along with CYP2E1, oxidizes NMHP (NHPPA) to NOPPA. nih.gov |

Alpha-hydroxylation, the oxidation of the carbon atom adjacent (alpha) to the nitroso group, is the quintessential metabolic activation pathway for nitrosamines. impactfactor.orgresearchgate.net This reaction creates an unstable α-hydroxynitrosamine intermediate. researchgate.net

In the context of NMHP, two potential sites for alpha-hydroxylation exist: the methyl group and the methylene (B1212753) carbon of the hydroxypropyl group. While direct alpha-hydroxylation of NMHP is plausible, a significant metabolic route involves the oxidation of the secondary alcohol on the propyl chain to a ketone, forming NOPPA. nih.gov This oxidation is catalyzed by P450 isoforms, including CYP2E1 and CYP2B1. nih.gov Subsequently, NOPPA can undergo P450-mediated depropylation, which is mechanistically equivalent to hydroxylation at the methylene alpha-carbon, to yield a methylating agent. nih.gov This indicates that specific P450 isoforms are crucial for the sequential oxidation steps that ultimately activate NMHP. nih.gov The activation of many nitrosamines is catalyzed more efficiently by CYP2E1 than by other P450 enzymes. nih.gov

The enzymatic oxidation of nitrosamines can exhibit significant regio- and stereoselectivity, meaning the enzymes preferentially attack specific positions on the molecule and can distinguish between stereoisomers. For instance, the metabolism of the Z and E isomers of N-nitroso-N-methyl-(2-oxopropyl)amine by rat hepatocytes shows a clear preference for the E isomer. researchgate.net Similarly, the metabolism of the enantiomers of N'-nitrosonornicotine (NNN) is highly stereoselective, with different P450 isoforms favoring hydroxylation at different positions depending on whether the substrate is the (R)- or (S)-enantiomer. nih.gov

For NMHP, which is a chiral molecule, its primary documented metabolic oxidation is at the C-2 of the propyl group (the carbon bearing the hydroxyl group) to form NOPPA. nih.gov This represents a form of regioselectivity. While specific studies on the stereoselective metabolism of (R)- and (S)-NMHP were not found in the provided search results, the principles established with other chiral nitrosamines suggest that such selectivity is likely. The specific enzymes involved, such as CYP2E1, would dictate which enantiomer is metabolized more rapidly and potentially via different pathways.

Formation of Reactive Intermediates

The enzymatic hydroxylation of NMHP initiates a chemical cascade that results in the formation of highly reactive electrophilic intermediates. These intermediates are the ultimate carcinogenic species responsible for alkylating cellular macromolecules like DNA.

The theoretical alpha-hydroxylation of a nitrosamine at a carbon atom adjacent to the nitroso group leads to the formation of an unstable intermediate known as an N-nitrosocarbinolamine, or an α-hydroxynitrosamine. researchgate.net This species is generally too unstable to be isolated and rapidly undergoes spontaneous decomposition. nih.gov For NMHP, alpha-hydroxylation of the methyl group would produce α-hydroxy-N-nitrosomethyl-(2-hydroxypropyl)amine. This N-nitrosocarbinolamine would then break down, initiating the formation of the ultimate alkylating species.

The decomposition of the unstable N-nitrosocarbinolamine intermediate is a critical step that generates two products: an aldehyde (or ketone) and a diazohydroxide. nih.govresearchgate.net The diazohydroxide exists in equilibrium with its tautomer, the highly electrophilic diazonium ion. nih.gov It is this diazonium ion that acts as the powerful alkylating agent.

In the metabolic pathway of NMHP, its oxidation to NOPPA, followed by P450-mediated cleavage, is believed to yield a methylating agent. nih.gov This process proceeds through the formation of methyldiazohydroxide, which in turn generates the highly reactive methyldiazonium ion. nih.gov This methyldiazonium ion is the same reactive intermediate formed during the metabolic activation of NDMA. nih.gov The generation of this potent electrophile from a metabolite of NMHP is a key event in its mechanism of toxicity.

| Precursor Compound | Metabolic Step | Reactive Intermediate | Ultimate Alkylating Agent |

| NMHP (via NOPPA) | α-Hydroxylation/Depropylation | Methyldiazohydroxide nih.govnih.gov | Methyldiazonium Ion nih.gov |

| General Nitrosamine | α-Hydroxylation | N-Nitrosocarbinolamine researchgate.net | Alkyldiazonium Ion |

Alternative Activation Pathways

While cytochrome P450-mediated metabolism is a major activation pathway, other enzymatic systems can also contribute to the bioactivation of N-nitrosamines.

Sulfotransferases (SULTs) are a family of phase II metabolizing enzymes that catalyze the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. nih.gov While primarily involved in detoxification, SULTs can also bioactivate certain xenobiotics. In the context of N-nitrosamines, the hydroxyl group of α-hydroxy nitrosamines can be sulfated. This creates a highly unstable sulfate (B86663) ester that can spontaneously decompose to form an alkylating species. Although direct evidence for the sulfation of NMHPA is not available, this pathway remains a plausible, albeit likely minor, route of metabolic activation.

Beyond the well-characterized cytochrome P450 system, other oxidative enzymes may play a role in the metabolism of xenobiotics, including nitrosamines. nih.gov These can include enzymes such as flavin-containing monooxygenases (FMOs) and aldehyde oxidases. nih.govnih.gov These enzymes are capable of catalyzing the oxidation of various functional groups and could potentially contribute to the biotransformation of NMHPA. However, their specific roles in the activation of this particular compound have not been extensively studied.

Detoxification and Inactivation Pathways

The biological effects of NMHPA are also influenced by metabolic pathways that lead to its detoxification and inactivation, thereby reducing its carcinogenic potential.

Denitrosation involves the removal of the nitroso group from the N-nitrosamine molecule, a reaction that is generally considered a detoxification step. This process can be catalyzed by microsomal enzymes, including cytochrome P450, and results in the formation of the corresponding amine and nitrite (B80452). researchwithrutgers.com The rate of denitrosation can be influenced by the specific nitrosamine substrate and the microsomal enzyme composition. researchwithrutgers.com Additionally, denitrosation can occur under acidic conditions in the presence of certain nucleophiles. rsc.org

Glucuronidation is a major phase II detoxification pathway where UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to a substrate, increasing its water solubility and facilitating its excretion. helsinki.fi The hydroxyl group of NMHPA is a potential site for glucuronidation. Studies with other nitrosamines, such as N-nitrosodiethylamine (NDEA) and N-nitrosomethyl-n-pentylamine (NMPentA), have demonstrated that their hydroxylated metabolites can be conjugated with glucuronic acid. nih.gov For instance, in rats treated with NMPentA, 2.86% of the administered dose was recovered in the urine as a glucuronide conjugate at the methyl group. nih.gov The extent of glucuronidation appears to be influenced by the lipophilicity of the nitrosamine. nih.gov

Table 2: Glucuronidation of N-Nitrosamine Metabolites in Rats

| N-Nitrosamine | Metabolite | % of Administered Dose Excreted as Glucuronide in Urine |

| N-Nitrosodiethylamine (NDEA) | N-Nitroso-1-hydroxyethylethylamine | 0.03% |

| N-Nitrosomethyl-n-pentylamine (NMPentA) | N-Nitroso-hydroxymethyl-n-pentylamine | 2.86% |

Data from a study on the in vivo glucuronidation of NDEA and NMPentA in rats, illustrating the role of this pathway in the detoxification of N-nitrosamines. nih.gov

Excretion of Metabolites in Experimental Models

The excretion of N-Nitrosomethyl-2-hydroxypropylamine (NM2HPA), also known as N-methyl-N-(2-hydroxypropyl)nitrosamine (MHP), has been primarily studied in the context of its role as a metabolite of the larger nitrosamine compound, N-nitrosobis(2-hydroxypropyl)amine (ND2HPA or BHP). In these experimental models, NM2HPA is one of several metabolic products that are ultimately eliminated from the body, primarily through urine.

In studies involving male Wistar rats administered ND2HPA, a small fraction of the dose is metabolized to NM2HPA and subsequently excreted. Research has identified NM2HPA in the urine of these rats within six hours of administration of the parent compound, ND2HPA. nih.gov

Further quantitative analysis of the urinary metabolites in Wistar rats over a 24-hour period following a single intraperitoneal injection of ND2HPA revealed that the majority of the administered radioactivity was excreted in the urine. Of the various metabolites identified, NM2HPA constituted a minor component.

The primary route of elimination for ND2HPA and its metabolites is via the urine, with over 90% of the administered dose being excreted through this pathway within 24 hours in Wistar rats. A smaller percentage is eliminated in the feces and through expired air. While a significant portion of the parent compound is excreted unchanged or as glucuronide conjugates, a small but detectable amount is biotransformed into other metabolites, including NM2HPA.

Detailed analysis of the urinary composition in these studies has provided specific percentages for the excreted metabolites of ND2HPA. While the parent compound and its glucuronide are the most abundant substances found, NM2HPA represents a very small fraction of the total dose administered.

Below is a data table summarizing the urinary excretion of ND2HPA and its metabolites in male Wistar rats over a 24-hour period.

Urinary Metabolites of N-nitrosobis(2-hydroxypropyl)amine in Male Wistar Rats (24-hour excretion)

| Metabolite | Percentage of Administered Dose |

| N-nitrosobis(2-hydroxypropyl)amine (BHP) | 78.1% |

| Glucuronide of BHP | 4.3% |

| N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) | 1.5% |

| Glucuronide of HPOP | 0.16% |

| This compound (MHP) | 0.03% |

| Unknown Metabolites | 6.0% |

It is important to note that this data reflects the excretion of NM2HPA as a metabolite of ND2HPA. As of the latest available research, there are no detailed studies on the specific metabolic fate and excretion products of this compound when administered as the primary compound to experimental models.

Molecular Mechanisms of Interaction and Genotoxicity

DNA Adduct Formation

The interaction of metabolically activated N-nitrosamines with DNA is a critical step in their carcinogenic activity. This interaction leads to the formation of DNA adducts, which are covalent modifications of the DNA bases. These adducts can disrupt the normal processes of DNA replication and transcription, leading to mutations if not repaired.

Methylation of DNA Bases (e.g., N7-Methylguanine, O6-Methylguanine)

N-nitrosamines, following metabolic activation, can act as methylating agents, transferring a methyl group to various nucleophilic sites on the DNA bases. nih.govnih.gov The most common site of methylation is the N7 position of guanine, forming N7-methylguanine (N7-MeG). nih.gov Another significant, though less frequent, site of methylation is the O6 position of guanine, which results in the formation of O6-methylguanine (O6-MeG). nih.gov While N7-MeG is the more abundant adduct, O6-MeG is considered to be a more critical lesion in terms of mutagenesis. nih.gov

Hydroxypropylation of DNA Bases

In addition to methylation, N-nitrosamines with hydroxypropyl groups, such as N-nitrosobis(2-hydroxypropyl)amine (BHP), are known to cause hydroxypropylation of DNA bases. nih.gov This process involves the covalent addition of a hydroxypropyl group to the DNA. One of the identified adducts is N7-hydroxypropylguanine (N7-HpG). nih.gov Given that NMHP contains both a methyl and a 2-hydroxypropyl group, it is plausible that it can induce both types of DNA modifications.

Role of Specific Adducts in Mutagenesis and Carcinogenesis Initiation

The formation of specific DNA adducts is directly linked to the initiation of mutagenesis and carcinogenesis. nih.gov The O6-methylguanine (O6-MeG) adduct is particularly mutagenic because it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. nih.govnih.gov If these mutations occur in critical genes that regulate cell growth and differentiation, such as proto-oncogenes or tumor suppressor genes, they can lead to the initiation of cancer. The persistence of such adducts in tissues is a key factor in determining the carcinogenic outcome. nih.gov

Quantitative Molecular Dosimetry of DNA Adducts in Experimental Systems

Interaction with Cellular Macromolecules

Beyond DNA, the reactive metabolites of N-nitrosamines can also interact with other cellular macromolecules, such as proteins.

RNA Interactions

The direct interaction of N-Nitrosomethyl-2-hydroxypropylamine with RNA has not been extensively characterized in the scientific literature. However, the known reactivity of metabolites from other nitrosamines suggests a potential for such interactions. For instance, reactive intermediates of N-nitrosamines are electrophiles that can form covalent addition products (adducts) with cellular macromolecules, including DNA and potentially RNA. nih.gov

Studies on other carcinogenic compounds have established methods for detecting RNA adducts. For example, an RNA adductomics approach has been developed that can identify and validate the presence of carcinogen-adducts on ribonucleosides. frontiersin.org This method relies on mass spectrometry to detect the characteristic mass shifts caused by the adduction of a reactive metabolite to an RNA base. frontiersin.org In one study, the reaction of α-acetoxyNPYR, a reactive ester of a cyclic nitrosamine (B1359907), was shown to form adducts with RNA in vitro. nih.gov Furthermore, the tobacco-specific nitrosamine 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) was found to significantly reduce ongoing RNA synthesis in human lung cells, suggesting an interference with transcriptional processes, possibly through the formation of bulky RNA lesions that block the RNA polymerase enzyme. escholarship.org While these findings relate to other nitrosamines, they establish a precedent for the types of interactions that could be possible for metabolically activated this compound.

Genotoxicity Assays and Mechanisms in Experimental Systems

Bacterial Mutagenesis Assays (e.g., Ames Test, Salmonella typhimurium)

The mutagenic potential of this compound in bacterial systems has not been specifically detailed in available research. However, extensive testing of the broader class of N-nitrosamines in the bacterial reverse mutation assay, commonly known as the Ames test, provides a framework for understanding its likely behavior.

The Ames test utilizes specific strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella). usp.org A positive result, or reversion to the wild-type state, indicates that the test chemical has caused a mutation restoring the gene's function.

For many N-nitrosamines, metabolic activation is a prerequisite for mutagenicity, as the parent compounds are not themselves reactive with DNA. nih.gov Therefore, these assays are typically conducted in the presence of a mammalian liver homogenate, most commonly the S9 fraction from hamster or rat liver, which contains cytochrome P450 enzymes necessary for bioactivation. usp.orgnih.govlabcorp.com Research to optimize the detection of nitrosamines has shown that the most sensitive conditions often involve:

A pre-incubation methodology. nih.govnih.gov

The use of hamster liver S9, often at a high concentration (30%). usp.orglabcorp.com

Specific bacterial strains, such as Salmonella typhimurium TA100 and TA1535, which detect base-pair substitution mutations—a common type of damage induced by alkylating agents. nih.govresearchgate.net

While some nitrosamines are potent mutagens in the Ames test under these optimized conditions, others have historically produced discordant results (negative in the Ames test but carcinogenic in rodents), highlighting the complexities of their metabolic activation and detection. nih.gov

Mammalian Cell Mutagenesis Assays (e.g., V79 Cells)

While direct data on this compound is scarce, studies on structurally related compounds provide insight into its potential mutagenicity in mammalian cells. The V79 cell line, derived from Chinese hamster lung fibroblasts, is a common model for such assays.

In one study, the mutagenicity of several N-dialkylnitrosamines was evaluated using V79 cells co-cultured with activating cells, such as hamster pancreas duct epithelial cells (DEC) or hepatocytes. nih.gov The structurally related compound N-nitrosobis(2-hydroxypropyl)amine (BHP) was found to be weakly mutagenic in this system. The mutation frequency for BHP was low and only slightly above the control levels. nih.gov Another related compound, N-nitrosomethyl(2-oxopropyl)amine (MOP), showed higher mutagenic activity in the same assay. nih.gov

The choice of activation system significantly influences the observed mutagenicity. For instance, hepatocytes from hamsters fed a high-fat diet increased the mutagenicity of BHP by 3.5-fold compared to those from hamsters on a low-fat diet, indicating a role for diet-induced metabolic changes in the activation of this nitrosamine. nih.gov

Table 1: Mutagenicity of Selected Nitrosamines in V79 Cells with Metabolic Activation Data extracted from a study on nitrosamine activation by hamster pancreas duct cells and hepatocytes. nih.gov

| Compound | Activating System | Mutation Frequency (mutants/106 cells) |

|---|---|---|

| N-nitrosobis(2-hydroxypropyl)amine (BHP) | Pancreas Duct Cells | 2 ± 1 |

| N-nitrosobis(2-hydroxypropyl)amine (BHP) | Hepatocytes | 3 ± 1 |

| N-nitrosobis(2-oxopropyl)amine (BOP) | Pancreas Duct Cells | 113 ± 7 |

| N-nitrosobis(2-oxopropyl)amine (BOP) | Hepatocytes | 60 ± 3 |

| N-nitrosomethyl(2-oxopropyl)amine (MOP) | Pancreas Duct Cells | 18 ± 3 |

| N-nitrosomethyl(2-oxopropyl)amine (MOP) | Hepatocytes | 121 ± 10 |

| Control (No Compound) | Pancreas Duct Cells | 4 ± 1 |

In Vitro and In Vivo DNA Damage Assessment (e.g., DNA Strand Breaks, Unscheduled DNA Synthesis)

The genotoxicity of N-nitrosamines stems from their metabolic conversion into reactive alkylating agents that form covalent adducts with DNA. nih.gov This process can lead to various forms of DNA damage, including DNA strand breaks and the formation of specific, mutagenic DNA adducts.

A pivotal study investigated the formation of DNA adducts in the tissues of hamsters and rats treated with tritium-labeled N-nitroso-bis(2-hydroxypropyl)amine (BHP), a compound that can be metabolized to produce both methylating and hydroxypropylating intermediates. researchgate.net This research is highly relevant as it directly examines the formation of hydroxypropyl DNA adducts. The study identified several key DNA adducts in liver tissue:

Methyl Adducts : N7-methylguanine (N7-Me-Gua) and O6-methylguanine (O6-Me-Gua). researchgate.net

Hydroxypropyl Adducts : N7-(2-hydroxypropyl)guanine, O6-(2-hydroxypropyl)guanine, and O6-(1-methyl-2-hydroxyethyl)guanine. researchgate.net

The formation of these adducts demonstrates that the hydroxypropyl moiety of the nitrosamine is directly involved in DNA damage. O6-alkylguanine adducts, in particular, are considered highly mutagenic lesions because they can cause G-to-A transition mutations during DNA replication if not repaired. nih.gov

Other in vitro assays, such as the Comet assay, are used to measure DNA strand breaks. Studies on various nitrosamines have shown they induce DNA damage in metabolically competent cells. For example, several nitrosamine impurities were shown to induce DNA damage in 3D human HepaRG spheroid models. nih.gov

Chromosomal Aberrations and Micronucleus Formation in Experimental Models

Damage to DNA by genotoxic agents can lead to larger-scale genomic instability, which can be observed as chromosomal aberrations or the formation of micronuclei. Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. nih.gov Their presence is a well-established marker of genotoxic exposure and chromosomal damage. nih.gov

While specific studies on this compound are not available, research on the nitrosamine class demonstrates their ability to induce such effects.

Chromosomal Aberrations : Early studies showed that dialkylnitrosamines could induce chromosomal aberrations in Chinese hamster cells, but only following metabolic activation with an S9 mix. nih.gov

Micronucleus Formation : Several potent carcinogenic nitrosamines, including N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), have been shown to induce micronuclei in in vivo rodent hepatocyte assays. researchgate.net The tobacco-specific nitrosamine NNA also caused a significant increase in micronucleus formation in cultured human lung cells, confirming its ability to cause genomic instability. escholarship.org In vitro studies using human cell lines expressing specific cytochrome P450 enzymes have also been developed to assess nitrosamine-induced micronucleus formation. researchgate.net These findings collectively suggest that this compound, upon metabolic activation, would likely possess the potential to induce chromosomal damage and micronucleus formation.

Experimental Carcinogenesis Research in Animal Models

Organ-Specific Carcinogenicity Studies

N-Nitrosomethyl-2-hydroxypropylamine (MHP) has been the subject of extensive experimental carcinogenesis research, demonstrating its ability to induce tumors in various organs across different animal models. The specific target organs often vary depending on the animal species and the experimental conditions.

The lung is a primary target organ for the carcinogenic effects of this compound in rats. nih.govnih.gov Studies involving the administration of MHP to male Wistar rats have consistently shown the induction of lung tumors. nih.govnih.gov Research comparing MHP to its metabolic relatives, such as N-nitrosobis(2-hydroxypropyl)amine (BHP), N-nitrosobis(2-oxopropyl)amine (BOP), and N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), has identified MHP as a particularly potent lung carcinogen. nih.govnih.gov

In these comparative studies, MHP was effective in inducing lung carcinomas. nih.govnih.gov Based on the incidence of carcinomas relative to the administered dose, MHP was considered the most potent lung carcinogen among the five related nitrosamines investigated. nih.govnih.gov The total incidence of lung tumors, including both adenomas and carcinomas, reached between 55% and 100% in a dose-dependent manner. nih.govnih.gov Another metabolite, N-nitrosomethyl(2-hydroxypropyl)amine (NM2HPA), has also been suggested as an important intermediate in the metabolic activation of the lung carcinogen N-nitrosobis(2-hydroxypropyl)amine (ND2HPA) in rats. nih.gov

Table 1: Comparative Lung Carcinogenicity of MHP and Related Nitrosamines in Rats Data sourced from studies on male Wistar rats.

| Compound | Tumor Type Induced in Lung | Potency Rank (Carcinoma Induction) |

| This compound (MHP) | Carcinomas & Adenomas | 1 (Most Potent) |

| N-Nitrosobis(2-hydroxypropyl)amine (BHP) | Carcinomas & Adenomas | >1 |

| N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) | Carcinomas & Adenomas | >1 |

| N-Nitroso-2,6-dimethylmorpholine (NDMM) | Carcinomas & Adenomas | >1 |

| N-Nitrosobis(2-oxopropyl)amine (BOP) | Adenomas only | Not applicable |

While the esophagus is a common target for many N-nitroso compounds in rats, it appears to be a less frequent site for tumors induced by this compound compared to the lungs. nih.gov Nevertheless, studies have reported the induction of esophageal neoplasms in rats following treatment with MHP. nih.govnih.gov In comparative carcinogenicity studies, a small number of esophageal neoplasms were observed in male Wistar rats. nih.govnih.gov

Research on other nitrosamines provides context, showing that the esophagus is a major target for compounds like N-nitrosomethylethylamine and N-nitrosomethyl-n-amylnitrosamine in rats. ca.govnih.gov The carcinogenic action of N-nitroso compounds often shows significant species-specific differences; for instance, the esophagus is rarely a target in Syrian hamsters, unlike in rats. nih.gov

The nasal cavity has been identified as a significant target for this compound-induced tumorigenesis in both rats and hamsters. nih.govnih.govnih.gov In female Syrian hamsters, MHP induced neoplasms of the nasal mucosa. nih.govnih.gov Similarly, studies in male Wistar rats demonstrated that MHP has carcinogenic activity in the nasal cavity, leading to the development of hyperplasias, papillomas, and squamous cell carcinomas in the respiratory region. nih.gov

The mechanisms underlying nasal cavity carcinogenesis by nitrosamines are complex. Research suggests that the genesis of these tumors may be mediated by mechanisms involving the stimulation of growth factors, as secretory cells are the primary sites of DNA-adduct accumulation and toxic lesions. nih.gov

Experimental studies in Syrian hamsters have shown that this compound can induce tumors in the pancreas and liver. nih.govnih.gov In female Syrian hamsters, MHP treatment led to the development of liver neoplasms, including hemangioendothelial tumors, and neoplasms of the pancreatic ducts. nih.govnih.gov The incidence of pancreatic duct tumors was notably higher in animals receiving a higher dose of MHP. nih.govnih.gov The 2-hydroxypropyl group within the chemical structure is considered important for the induction of pancreatic tumors in hamsters. nih.gov

In the context of related compounds, N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) also induces ductal adenocarcinomas in the pancreas and cholangiomas and cholangiocarcinomas in the liver of Syrian hamsters. nih.gov

Table 2: Pancreatic and Hepatic Tumors Induced by MHP in Syrian Hamsters

| Organ | Tumor Type Observed |

| Liver | Neoplasms, Hemangioendothelial tumors |

| Pancreas | Neoplasms of the pancreatic ducts |

Beyond the primary sites, research has documented the capacity of this compound and its metabolic precursors to induce tumors in several other organs. In studies with male Wistar rats, administration of MHP resulted in a small number of neoplasms in the kidney, urinary bladder, and intestine. nih.govnih.gov The thyroid gland has also been identified as a secondary target organ for MHP and related nitrosamines in rats. nih.govnih.gov Furthermore, studies on the metabolic fate of the related compound N-nitrosobis(2-hydroxypropyl)amine (ND2HPA) found a relatively high concentration of its metabolites in target organs including the thyroid gland and kidney. nih.gov

Dose-Response Relationships in Experimental Systems

The carcinogenic effects of this compound exhibit a clear dose-response relationship in animal models. nih.govnih.govnih.gov This has been demonstrated for tumors in both the lungs and the nasal cavity. nih.govnih.govnih.gov

In studies of lung carcinogenesis in male Wistar rats, lung lesions were induced in a dose-dependent manner. nih.govnih.gov Similarly, research focusing on nasal cavity carcinogenesis in male Wistar rats established a direct correlation between the dose of MHP administered and the incidence and severity of tumors. nih.gov In this study, rats received MHP intraperitoneally once a week for 12 weeks at different dose levels. nih.gov The incidence of squamous cell carcinomas in the nasal cavity reached 83% in the group that received the highest dose. nih.gov The study also observed dose-dependent induction of various types of hyperplasias (flat, protruding, and downgrowth) and papillomas. nih.gov

In Syrian hamsters, dose levels also influenced the primary site of tumor development. nih.gov A higher dose of MHP tended to induce more liver and pancreatic neoplasms, while a lower dose resulted primarily in neoplasms of the nasal mucosa. nih.gov

Table 3: Dose-Response of this compound in Rat Nasal Cavity Based on a 26-week study in male Wistar rats.

| Tumor Type | Low Dose Group | Medium Dose Group | High Dose Group |

| Hyperplasia | Present | Present | Present |

| Papilloma | Present | Present | Present |

| Squamous Cell Carcinoma | Lower Incidence | Intermediate Incidence | 83% Incidence |

Comparative Carcinogenesis across Animal Species (e.g., rats, hamsters, mice, guinea pigs)

The carcinogenic activity of this compound (MHP) demonstrates significant variation in target organ specificity across different animal species, with rats and Syrian hamsters being the most extensively studied models. nih.govnih.gov While the broader chemical group of N-nitrosomethyl-n-alkylamines (NMAs) has been tested in rats, hamsters, mice, and guinea pigs, specific experimental data for MHP is most detailed for rats and hamsters. ca.gov

In male Wistar rats, MHP primarily induces tumors in the respiratory system. nih.govnih.gov One study identified MHP as the most potent lung carcinogen among five related nitrosamines when administered via a single intraperitoneal injection. nih.gov The main target organs were the lung and the thyroid, with lung lesions induced in a dose-dependent manner. nih.gov Another study focusing on the nasal cavity of male Wistar rats found that repeated intraperitoneal administration of MHP induced hyperplasias, papillomas, and squamous cell carcinomas in the respiratory region of the nasal cavity. nih.gov The incidence of squamous cell carcinoma reached 83% in the group receiving the highest dose. nih.gov Generally, for many N-nitroso compounds, the upper gastrointestinal tract, particularly the esophagus, is a common site for tumor induction in rats. nih.gov

In female Syrian hamsters, the carcinogenic effect of MHP is notably dose-dependent. nih.gov At higher doses, the primary targets are the liver and pancreas, with most animals developing liver neoplasms and a significant number showing neoplasms of the pancreatic ducts. nih.gov At lower doses, the target organ shifts to the nasal mucosa, with most hamsters developing neoplasms there, alongside some hemangioendothelial tumors in the liver. nih.gov The presence of the 2-hydroxypropyl group in the molecule appears to be a crucial factor for the induction of pancreatic tumors in hamsters. nih.gov

While studies have been conducted on the broader class of NMAs in mice and guinea pigs, specific data detailing the tumor sites and incidence for this compound in these species were not prominent in the reviewed literature. ca.gov

Table 1: Comparative Carcinogenesis of this compound in Animal Models This table is interactive. You can sort and filter the data.

| Species | Primary Target Organs | Tumor Types Observed | Citations |

|---|---|---|---|

| Rat (Wistar) | Lung, Nasal Cavity, Thyroid | Carcinomas, Adenomas, Papillomas, Squamous Cell Carcinomas | nih.govnih.gov |

| Syrian Hamster | Liver, Pancreas, Nasal Mucosa | Neoplasms, Pancreatic Duct Neoplasms, Hemangioendothelial Tumors | nih.govnih.gov |

| Mouse | Data not available for this specific compound | Data not available | ca.gov |

| Guinea Pig | Data not available for this specific compound | Data not available | ca.gov |

Modulation of Carcinogenesis by Chemical Agents (e.g., Ethanol (B145695), Enzyme Inducers/Inhibitors)

The carcinogenic potential of nitrosamines can be altered by concurrent or subsequent administration of other chemical agents. Research into the modulation of carcinogenesis for compounds structurally related to MHP provides insight into these interactions.

Studies on N-nitrosobis(2-hydroxypropyl)amine (BHP), a metabolic precursor to MHP, demonstrate that chemical agents can have a differential, organ-specific modulatory effect in Syrian hamsters. nih.gov The enzyme inducer clofibrate (B1669205), when administered in the diet following BHP initiation, was found to promote hepatocarcinogenesis, as evidenced by an increased multiplicity of liver lesions, including hyperplastic nodules and hepatocellular carcinomas. nih.gov In contrast, the same treatment regimen with clofibrate inhibited the development of pancreatic adenocarcinomas and lung neoplasms (both adenomas and adenocarcinomas). nih.gov This highlights the complex nature of chemical modulation, where a single agent can act as both a promoter and an inhibitor of carcinogenesis depending on the target organ. nih.gov

No specific studies were identified in the literature search that directly examined the modulatory effects of ethanol on the carcinogenesis of this compound.

Table 2: Modulation of Carcinogenesis of BHP (MHP Precursor) by Clofibrate in Hamsters This table is interactive. You can sort and filter the data.

| Modulating Agent | Target Organ | Observed Effect | Citation |

|---|---|---|---|

| Clofibrate | Liver | Promotion (increased hyperplastic nodules and hepatocellular carcinomas) | nih.gov |

| Clofibrate | Pancreas | Inhibition (decreased adenocarcinomas) | nih.gov |

| Clofibrate | Lung | Inhibition (decreased adenomas and adenocarcinomas) | nih.gov |

| Clofibrate | Gall Bladder, Kidney | No significant effect | nih.gov |

Initiation-Promotion Studies

To understand the specific role of a carcinogen in the multi-step process of cancer development, initiation-promotion studies are conducted. These experiments help determine if a substance acts as an initiator, which causes the initial genetic damage, or as a promoter, which stimulates the proliferation of initiated cells.

In a study using male F344 rats, this compound was investigated for its promoting properties. ca.gov The experimental design involved initiating carcinogenesis with known mutagenic N-nitroso compounds, followed by chronic treatment with this compound. ca.gov The results of this experiment showed that while the initiators were the dominant factor in tumor development, there was scant indication that this compound acted as a promoter for the initiated cells in most organs, including the liver. ca.gov This suggests that, under these specific experimental conditions, this compound is not a potent tumor promoter. ca.gov

Stereoisomer-Specific Carcinogenic Potency

This compound is a chiral compound, existing as two distinct stereoisomers (enantiomers), the (R)- and (S)-forms. The spatial arrangement of atoms in stereoisomers can lead to differences in their biological activity, including metabolic activation and carcinogenic potency. However, a review of the available scientific literature did not yield studies that specifically investigated or compared the carcinogenic potency of the individual stereoisomers of this compound.

Analytical Methodologies and Detection in Research

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatographic methods provide the foundational separation of NMHP and its metabolites from complex matrices, which is a critical prerequisite for accurate analysis.

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile nitrosamines. For a related compound, N-nitrosobis(2-hydroxypropyl)amine (ND2HPA), a method involving GC coupled with a thermal energy analyzer (GC-TEA) has been effectively used. usp.org To enhance volatility and thermal stability, derivatization is often a necessary step. For instance, ND2HPA has been analyzed as its tert-butyldimethylsilyl (t-BDMS) ether. usp.org This derivatization allows for successful separation on a packed GC column. rsc.org Given the structural similarities, similar GC-based approaches with appropriate derivatization are applicable to the analysis of NMHP. The use of GC is particularly advantageous for its high resolution and speed, with modern fast GC-MS methods allowing for the screening of multiple low molecular weight nitrosamines in short analysis times. chromatographytoday.com

| Parameter | Value/Condition | Source |

| Technique | Gas Chromatography (GC) | usp.orgrsc.org |

| Derivatization | tert-butyldimethylsilyl (t-BDMS) ether | usp.org |

| Column Type | Packed column | rsc.org |

| Application | Analysis of volatile and semi-volatile nitrosamines | rsc.orgrestek.com |

High-performance liquid chromatography (HPLC) is a versatile technique suitable for the analysis of non-volatile and thermally labile nitrosamines, which may not be amenable to GC analysis. nih.gov The development of HPLC methods coupled with various detectors has been instrumental in the analysis of a wide range of N-nitroso compounds. nih.gov For instance, HPLC systems have been successfully interfaced with a Thermal Energy Analyzer (TEA) for the selective detection of N-nitrosoamino acids in food matrices without the need for prior derivatization. labcompare.com The use of aqueous mobile phases, which was once a challenge for HPLC-TEA coupling, has been made possible through post-column reaction techniques. nih.gov These developments in HPLC provide a robust framework for the separation and analysis of NMHP and its polar metabolites from various biological and environmental samples. rsc.orgnih.gov

| Technique | Detector | Application | Source |

| HPLC | Thermal Energy Analyzer (TEA) | Analysis of non-volatile N-nitroso compounds | labcompare.comnih.gov |

| HPLC | Mass Spectrometry (MS) | Quantification of various N-nitrosamine impurities | nih.gov |

| UPLC | Mass Spectrometry (MS) | Detection of N-nitrosamine impurities in medicines | nih.gov |

Spectrometric Detection Methods

Spectrometric detectors, when coupled with chromatographic separation, provide the high selectivity and sensitivity required for the definitive identification and quantification of NMHP.

Mass spectrometry is a powerful tool for the analysis of N-nitrosamines due to its high sensitivity and specificity. researchgate.net When coupled with GC or HPLC, MS can provide structural information and accurate quantification. For the related compound N-nitrosobis(2-hydroxypropyl)amine (ND2HPA), GC coupled with high-resolution mass spectrometry (GC-HRMS) has been used for its determination in environmental samples. usp.org The analysis was performed by selected ion monitoring of the t-BDMS ether of the compound, which yielded intense and structurally significant peaks. usp.org The use of high-resolution MS, such as with a Q-Exactive instrument, offers excellent selectivity for the detection of nitrosamines, providing a faster alternative to traditional methods. rsc.org LC-MS/MS methods have also been widely developed for the quantification of various N-nitrosamine impurities in numerous drug products. nih.gov

| Technique | Ionization Method | Key Feature | Source |

| GC-HRMS | Electron Ionization (after derivatization) | High sensitivity and selectivity for structural elucidation | usp.org |

| LC-MS/MS | Atmospheric Pressure Chemical Ionization (APCI) | Quantification of N-nitrosamine impurities in pharmaceuticals | nih.gov |

| UHPLC-HRAM MS | Heated Electrospray Ionization (HESI) | Rapid and robust analysis of multiple nitrosamines | rsc.orgthermofisher.com |

The Thermal Energy Analyzer (TEA) is a highly selective and sensitive detector for N-nitroso compounds. labcompare.com It operates by the catalytic cleavage of the N-N=O bond, which releases a nitric oxide (NO) radical. nih.gov This radical then reacts with ozone to produce excited nitrogen dioxide, which emits light upon decay to its ground state. The emitted light is detected by a photomultiplier tube. nih.gov This process provides a high degree of selectivity for nitrosamines over other nitrogen-containing compounds. nih.gov GC-TEA has been established as a preferred method for the analysis of various nitrosamines, including the related compound ND2HPA. usp.org The technique is known for its reliability and ability to detect nitrosamines at very low levels without interference from the sample matrix that can affect MS detection. labcompare.com

| Parameter | Description | Source |

| Principle | Selective thermal cleavage of the N-NO bond and chemiluminescence detection of the liberated NO radical. | nih.gov |

| Selectivity | High selectivity for N-nitroso compounds. | labcompare.com |

| Coupling | Commonly coupled with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). | usp.orglabcompare.com |

| Sensitivity | Capable of detecting N-nitrosamines at extremely low levels of contamination. | labcompare.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of molecules, including N-nitrosamines. While specific NMR data for N-Nitrosomethyl-2-hydroxypropylamine is not extensively detailed in readily available literature, general principles of ¹H and ¹³C NMR spectroscopy are applied for the structural elucidation of nitrosamines. researchgate.net For instance, ¹H NMR can be used to study the stereoselectivity and mesomeric effects in N-nitrosamines. nih.gov Furthermore, ¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the nitroso group, with chemical shifts being indicative of the electronic environment. nih.gov Studies on other nitrosamines have shown that the N1(-N=O) and N2(=O) nuclei resonate in distinct chemical shift ranges, which can aid in the identification of the nitrosamine (B1359907) functionality. nih.gov These NMR techniques are crucial for confirming the structure of newly synthesized nitrosamines and for studying their conformational isomers in solution.

Sample Preparation and Derivatization Strategies for Research Matrices (e.g., Biological Tissues, Environmental Samples in Lab)

The accurate detection and quantification of this compound in complex research matrices, such as biological tissues and environmental samples, is critically dependent on meticulous sample preparation and, in many cases, chemical derivatization. These steps are essential to isolate the analyte from interfering substances, enhance its concentration, and improve its chromatographic behavior and detection sensitivity.

For environmental samples, particularly aqueous matrices, established methods for other nitrosamines, such as those outlined by the U.S. Environmental Protection Agency (EPA), provide a foundational approach. researchgate.net Method 607, for instance, details procedures for nitrosamine analysis in municipal and industrial discharges. researchgate.net Key sample handling steps include refrigeration at 4°C and storage in amber or foil-wrapped bottles to prevent photolytic decomposition, as nitrosamines are known to be light-sensitive. researchgate.net For extraction from a water matrix, a common technique is liquid-liquid extraction using a separatory funnel, often preceded by a pH adjustment of the sample. researchgate.net

Solid-phase extraction (SPE) is another widely used technique for the pre-concentration and purification of nitrosamines from aqueous samples. A sorbent-supported liquid extraction (SLE) method has been effectively employed to extract various nitrosamines from human urine samples, demonstrating good recovery rates. rsc.org

In the context of biological tissues, sample preparation is generally more complex due to the high content of proteins, lipids, and other potential interferences. The initial step often involves homogenization of the tissue. Subsequent extraction is typically performed using an organic solvent. For the analysis of nitrosamines in rat feces, a gas chromatography-mass spectrometry (GC-MS) method was developed that demonstrated high sensitivity. acs.org While specific protocols for this compound in tissues are not extensively detailed in publicly available literature, the general principles of extraction from complex biological matrices would apply. This would likely involve homogenization followed by solvent extraction and cleanup steps.

Derivatization Strategies:

Due to the polarity and potential thermal lability of hydroxylated nitrosamines like this compound, derivatization is a common strategy, particularly for analysis by gas chromatography (GC). Derivatization converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group.

A key derivatization approach for hydroxyl-containing nitrosamines is silylation. For instance, N-nitrosobis(2-hydroxypropyl)amine (ND2HPA), a structurally related compound, has been successfully analyzed by GC-MS after derivatization to its tert-butyldimethylsilyl (t-BDMS) ether. nih.gov This derivatization is achieved by reacting the analyte with a silylating agent. The resulting t-BDMS ethers of hydroxylated nitrosamines are amenable to GC analysis and can yield intense, structurally significant peaks in mass spectrometry, providing a high degree of sensitivity and selectivity. nih.gov Another study on the analysis of N-nitrosoproline in human urine utilized pentafluorobenzyl bromide (PFBBr) for derivatization prior to GC-MS analysis. nih.gov

For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is not always necessary, as this technique is well-suited for the direct analysis of polar and thermally sensitive compounds. ijpsjournal.com However, if derivatization is employed for LC analysis, it is typically to improve ionization efficiency or to introduce a fluorescent tag for detection by HPLC with fluorescence detection (HPLC-FLD). pmda.go.jp

The following table summarizes various sample preparation and derivatization strategies applicable to the analysis of nitrosamines in research settings.

| Matrix Type | Sample Preparation/Extraction Technique | Derivatization Strategy | Analytical Technique | Key Considerations |

| Environmental (Water) | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Not always required for LC-MS; Silylation (e.g., with BSTFA) or other derivatization for GC | GC-MS, LC-MS/MS, GC-TEA | Protect samples from light; pH adjustment may be necessary. researchgate.net |

| Biological (Urine) | Sorbent-Supported Liquid Extraction (SLE), Solid-Phase Extraction (SPE) | Not typically required for modern LC-MS/MS methods. rsc.orgrsc.org | UHPLC-MS/MS | Isotope dilution is often used for accurate quantification. rsc.org |

| Biological (Tissues) | Homogenization followed by solvent extraction (e.g., with ethyl acetate) | Silylation to form volatile derivatives (e.g., t-BDMS ethers). nih.gov | GC-MS, LC-MS/MS | Extensive cleanup may be required to remove matrix interferences. |

| General | Dispersive microsolid phase extraction | Denitrosation followed by derivatization with reagents like p-toluenesulfonyl chloride. researchgate.net | GC-MS | Can provide an alternative to specialized detectors like the Thermal Energy Analyzer (TEA). researchgate.net |

Development of High-Throughput Screening Methods for Research

The need to analyze a large number of samples in research studies, particularly in fields like environmental monitoring, toxicology, and pharmaceutical quality control, has driven the development of high-throughput screening (HTS) methods for nitrosamines. These methods aim to reduce sample preparation time, increase analytical speed, and lower the cost per sample without significantly compromising sensitivity and reliability.

One promising HTS approach is the use of ambient ionization mass spectrometry techniques, such as paper spray ionization-mass spectrometry (PSI-MS) . PSI-MS has been successfully used for the rapid screening of high-priority N-nitrosamines in various samples with minimal to no prior sample preparation. nih.gov This technique involves applying a small volume of the sample onto a triangular piece of paper, which is then wetted with a solvent and subjected to a high voltage. The analytes are desorbed and ionized directly from the paper surface, allowing for very rapid analysis. nih.gov This method has shown potential for expedited quality control and environmental screening. nih.gov

Supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry (SFC-MS/MS) is another powerful technique for high-throughput nitrosamine analysis. SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which allows for very fast separations. An SFC-MS/MS method has been developed for the comprehensive and universal analysis of various nitrosamines in pharmaceutical formulations. acs.org This approach is noted for its speed and sensitivity, capable of detecting nitrosamines in the picogram to femtogram range. acs.org A high-throughput automated method using micro SFC-MS/MS has also been reported for the rapid quantitation of four nitrosamine impurities in angiotensin receptor blocker drug substances. acs.org

Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) systems also contribute significantly to high-throughput capabilities. By utilizing columns with smaller particle sizes and instrumentation capable of operating at higher pressures, UHPLC can dramatically reduce chromatographic run times compared to conventional HPLC. A rapid UHPLC-MS/MS method was developed for the analysis of N-nitrosamines in urine, featuring a simple extraction method and fast analysis time. rsc.org Similarly, a method for the simultaneous determination of nine nitrosamines in biological samples using UPLC-QTRAP-MS was characterized by its time-saving and simple sample preparation protocol. rsc.org

The development of these HTS methods is crucial for efficiently screening large numbers of samples for the presence of this compound and other nitrosamines, enabling more comprehensive risk assessments and research studies.

The table below outlines key features of emerging high-throughput screening methods for nitrosamines.

| HTS Method | Principle | Advantages | Reported Applications |

| Paper Spray Ionization-Mass Spectrometry (PSI-MS) | Ambient ionization technique where analytes are desorbed and ionized directly from a paper substrate. nih.gov | Minimal or no sample preparation; very rapid analysis times. nih.gov | Screening of nitrosamines in pharmaceutical, forensic, and environmental samples. nih.gov |

| Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS) | Uses a supercritical fluid mobile phase for fast separations coupled with sensitive mass spectrometric detection. acs.org | High speed, high sensitivity, and versatility for various nitrosamines. acs.org | Analysis of nitrosamines in diverse pharmaceutical formulations and active pharmaceutical ingredients. acs.org |

| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | Employs smaller particle size columns and higher pressures for rapid chromatographic separations. rsc.orgrsc.org | Faster analysis than conventional HPLC; high sensitivity and selectivity. rsc.org | Quantification of nitrosamines in biological matrices like urine and plasma. rsc.orgrsc.org |

Computational and Predictive Modeling in N Nitrosomethyl 2 Hydroxypropylamine Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. For N-nitroso compounds, QSAR models are crucial for predicting toxicity and assessing potential human health risks. These models are built by analyzing a dataset of related chemicals with known activities and identifying specific molecular features, or "descriptors," that influence their biological effects.

The development of robust QSAR models for N-nitroso compounds depends on several key factors, including the polarizability of the molecule, its ionization potential, and the presence of certain structural motifs like C-O bonds. By establishing a mathematical relationship between these descriptors and a toxicological endpoint, such as acute oral toxicity, these models can predict the activity of untested compounds. The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques to ensure its accuracy and reliability. While specific QSAR models developed exclusively for N-Nitrosomethyl-2-hydroxypropylamine are not detailed in publicly available literature, general models for N-nitroso compounds provide the framework for its assessment.

Below is a table representing typical parameters used to validate the performance of a QSAR model for N-nitroso compounds.

Table 1: Representative Validation Parameters for a QSAR Model

| Parameter | Description | Example Value |

| R² | Coefficient of determination for the training set; indicates goodness of fit. | 0.8071 |

| Q²_loo | Leave-one-out cross-validation coefficient; indicates internal predictive ability. | 0.7533 |

| R²_ext | Coefficient of determination for the external test set; indicates external predictive ability. | 0.7195 |

| Q²_ext | External validation coefficient; a stringent test of predictive power. | 0.7041 |

This table illustrates the statistical metrics used to validate a predictive QSAR model for N-nitroso compounds, demonstrating a high degree of correlation and predictive capacity.

Molecular Docking and Dynamics Simulations of Enzyme Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to visualize and analyze the interaction between a small molecule, like this compound, and a biological macromolecule, typically an enzyme. The metabolic activation of many nitrosamines is a critical step in their carcinogenic mechanism and is primarily carried out by Cytochrome P450 (CYP) enzymes.

Molecular docking predicts the preferred orientation of a molecule when it binds to the active site of an enzyme. This "pose" helps researchers understand the affinity and specificity of the interaction. Following docking, molecular dynamics simulations can be run to observe the behavior of the molecule-enzyme complex over time, providing insights into the stability of the binding and the potential for a chemical reaction to occur. For this compound, these simulations would model its interaction with relevant CYP isozymes. By analyzing the structural fit and binding energy, researchers can predict which enzymes are most likely to metabolize the compound, a key determinant of its organ-specific toxicity. Although specific docking studies for MHP are not widely published, this methodology is fundamental to predicting its metabolic fate.

Prediction of Metabolic Pathways and Reactive Intermediates

Understanding the metabolic fate of this compound is essential for assessing its carcinogenic risk. Computational models have been developed to predict the metabolic pathways of N-nitrosamines, with a particular focus on the initial, rate-limiting step of α-carbon hydroxylation. researchgate.net This oxidative reaction, mediated by CYP enzymes, leads to the formation of unstable intermediates that can ultimately generate DNA-reactive electrophiles. researchgate.net

Recent advances in computational toxicology involve using large datasets of metabolic information from diverse chemicals (xenobiotics) to build models that can predict the likelihood of hydroxylation at specific carbon atoms. researchgate.net These models identify structural features that either promote or inhibit metabolic activation. For a complex nitrosamine (B1359907) like MHP, these tools can predict the probability of α-hydroxylation occurring on the methyl or the hydroxypropyl group, which in turn informs the potential reaction pathways and the nature of the resulting reactive intermediates. This predictive capability is especially valuable when experimental metabolism data is limited. researchgate.net

Table 2: Predicted Metabolic Activation of N-Nitrosamines

| Metabolic Step | Description | Significance |

| α-Carbon Hydroxylation | The enzymatic addition of a hydroxyl (-OH) group to a carbon atom adjacent to the nitroso group. | This is the critical bioactivation step required to initiate the carcinogenic process for most nitrosamines. researchgate.net |

| Formation of Diazonium Ions | Spontaneous decomposition of the unstable α-hydroxy nitrosamine. | These highly reactive electrophilic species are capable of alkylating DNA, leading to mutations. |

| Detoxification Pathways | Alternative metabolic routes that lead to the formation of more stable, less toxic metabolites. | The balance between activation and detoxification pathways governs the ultimate carcinogenic potency. researchgate.net |

In Silico Genotoxicity and Carcinogenicity Predictions

In silico toxicology provides a rapid and cost-effective means of predicting the genotoxicity (potential to damage DNA) and carcinogenicity of chemicals. acs.org Regulatory bodies often utilize a combination of two complementary in silico methods: expert rule-based systems and statistical-based (QSAR) models.

Expert rule-based systems contain knowledge derived from known toxicological mechanisms and identify structural alerts within a molecule that are associated with toxicity. Statistical models use algorithms to correlate a wider range of molecular descriptors with experimental data from large chemical databases. For this compound, these tools can predict outcomes in key genotoxicity assays (like the Ames test) and provide a quantitative estimate of carcinogenic potency, often expressed as the TD50 value (the chronic dose rate that would cause tumors in 50% of test animals). acs.org

The Carcinogenic Potency Database (CPDB) reports a TD50 for this compound in rats, providing a quantitative measure of its cancer-causing potential derived from animal studies. acs.orgnih.gov In silico models are used to predict such values for compounds lacking experimental data and to support risk assessment. For instance, this compound has a reported TD50 value of 0.0442 mg/kg/day based on the induction of nasal cavity tumors in male rats. acs.orgnih.gov This experimentally-derived value serves as a crucial reference point for calibrating and validating in silico prediction models.

Table 3: In Silico Prediction Summary for a Carcinogenic Compound

| Prediction Endpoint | Tool Type | Predicted Outcome | Confidence Level |

| Bacterial Mutagenicity (Ames Test) | Expert Rule-Based & Statistical | Positive (with metabolic activation) | High |

| Chromosomal Aberration | Statistical (QSAR) | Positive | Moderate |

| Carcinogenicity | Structural Alert Analysis | Alert for N-nitroso group | High |

| Carcinogenic Potency (TD50) | Potency Estimation Model | Predicted value in mg/kg/day | Moderate to High |

This table provides a representative summary of the types of predictions generated by in silico toxicology platforms for a known carcinogen like MHP.

Environmental Occurrence and Formation Pathways in Research Contexts

Laboratory Formation from Precursors

The synthesis of N-Nitrosomethyl-2-hydroxypropylamine (NMHP) in a laboratory setting is primarily achieved through the nitrosation of its secondary amine precursor, 1-(methylamino)propan-2-ol (B99262). nih.govnih.gov This reaction is a classic example of N-nitrosamine formation, a process that has been extensively studied due to the carcinogenic nature of many compounds in this class. sci-hub.seacs.org

The most common method for this transformation involves the reaction of 1-(methylamino)propan-2-ol with a nitrosating agent, typically an acidified solution of sodium nitrite (B80452) (NaNO₂). sci-hub.seorgsyn.org The reaction is generally carried out in an aqueous medium at a controlled pH, usually in the acidic range of 2-5, and at room temperature. sci-hub.se The primary amine group of 1-(methylamino)propan-2-ol is the site of nitrosation.

The table below summarizes the key components and conditions for the laboratory formation of this compound.

| Precursor | Nitrosating Agent | Reaction Conditions | Product |

| 1-(Methylamino)propan-2-ol | Sodium Nitrite (NaNO₂) in acidic medium | Aqueous solution, pH 2-5, Room Temperature | This compound |

Mechanisms of Formation in Model Systems (e.g., Nitrosation of Amines)

The formation of this compound in model systems is governed by the well-established mechanism of N-nitrosation of secondary amines. sci-hub.seacs.org This reaction is catalyzed by acid and involves the generation of a potent nitrosating agent from nitrite. sci-hub.se

Under acidic conditions, nitrous acid (HNO₂) is formed from the protonation of the nitrite ion (NO₂⁻). Nitrous acid can then be further protonated and lose a water molecule to form the nitrosonium ion (NO⁺), or it can form dinitrogen trioxide (N₂O₃), both of which are powerful nitrosating agents. sci-hub.sersc.org

Alternative mechanisms for nitrosamine (B1359907) formation exist, such as those involving peroxynitrite (ONOO⁻) which can form both N-nitrosamines and N-nitramines from secondary amines. nih.gov In some cases, the nitrosation of hydrophobic secondary amines can be significantly enhanced by the presence of cationic micelles, which can lower the pKa of the precursor amine and concentrate the reactants at the micelle-water interface. rsc.org Furthermore, resting cells of some bacteria, like Escherichia coli, have been shown to enzymatically catalyze the formation of N-nitrosamines from secondary amines and nitrite, with an optimal pH around 8.0. nih.gov

Fate and Degradation in Controlled Experimental Environments

The fate and degradation of this compound in controlled experimental environments are expected to follow pathways similar to other N-nitrosamines, particularly those with hydroxyl groups. The primary degradation pathways investigated for nitrosamines are photodegradation and biodegradation. nih.govgassnova.no

Photodegradation: N-nitrosamines are known to be susceptible to degradation by ultraviolet (UV) light. nih.gov The photolytic process can lead to the cleavage of the N-N bond, resulting in the formation of smaller, less complex molecules. For instance, the photodegradation of N-nitrosodimethylamine (NDMA) can produce dimethylamine (B145610) and nitrite. nih.gov A study on N-2-methylpropyl-N-1'-methylacetonylnitrosamine indicated that the compound decomposes upon prolonged exposure to UV light. nih.gov The presence of the hydroxyl group in this compound may influence its photolytic stability and the nature of its degradation products.

Biodegradation: The biodegradation of N-nitrosamines has been observed in various environmental simulations. Studies on N-nitrosodiethanolamine (NDELA), a structurally similar compound, have shown that it is moderately biodegradable in water, with half-lives ranging from 28.5 to 33.1 days under certain conditions. gassnova.no The biodegradation of nitrosamines can be influenced by factors such as temperature and the presence of other organic matter. gassnova.no The hydroxyl group in this compound could potentially serve as a site for microbial attack, influencing its biodegradability.

It is important to note that the stability of nitrosamines can also be affected by pH. For example, N-nitroso-2-pyrrolidone has been shown to undergo decomposition in mildly acidic aqueous solutions through both denitrosation and deamination pathways. rsc.org

Methodologies for Monitoring in Environmental Research Samples

The monitoring of this compound in environmental research samples relies on sensitive and selective analytical techniques capable of detecting trace levels of the compound. The primary methods used for the analysis of N-nitrosamines are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS). nih.govresearchgate.netgcms.czepa.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile nitrosamines. epa.gov For hydroxylated nitrosamines like this compound, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior. A common derivatization agent is tert-butyldimethylsilyl (t-BDMS) ether, which has been used for the analysis of N-nitrosobis(2-hydroxypropyl)amine. nih.gov The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance selectivity and sensitivity. nih.gov GC coupled with a thermal energy analyzer (TEA) is another highly selective detector for nitrosamines. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS has become an increasingly popular method for the analysis of a wide range of nitrosamines, including those that are non-volatile or thermally labile. nih.govsciex.com This technique offers high sensitivity and specificity without the need for derivatization. Reversed-phase chromatography is typically used for the separation of nitrosamines. The mass spectrometer, usually a triple quadrupole, is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. sciex.com High-resolution mass spectrometry (HRMS) coupled with LC is also a powerful tool for the identification and quantification of nitrosamines in complex matrices. researchgate.net

The table below outlines the common analytical methodologies for monitoring nitrosamines.

| Analytical Technique | Detector | Sample Preparation | Key Features |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Extraction, Derivatization (for hydroxylated compounds) | High resolution, suitable for volatile compounds. nih.govepa.gov |

| Gas Chromatography (GC) | Thermal Energy Analyzer (TEA) | Extraction | Highly selective for nitrosamines. nih.gov |

| Liquid Chromatography (LC) | Tandem Mass Spectrometry (MS/MS) | Extraction, Filtration | High sensitivity and specificity, no derivatization needed. nih.govsciex.com |

| Liquid Chromatography (LC) | High-Resolution Mass Spectrometry (HRMS) | Extraction, Filtration | Accurate mass measurement for confident identification. researchgate.net |

Future Research Directions and Unanswered Questions

Elucidation of Remaining Metabolic and Detoxification Pathways

The primary metabolic activation for most N-nitrosamines is initiated by cytochrome P450 (CYP450) mediated α-hydroxylation, which leads to the formation of highly reactive diazonium ions capable of alkylating DNA. nih.govresearchgate.net While NM2HPA is a known metabolite of ND2HPA, its own subsequent metabolic fate is not fully characterized. nih.gov

Future research should prioritize:

Identification of Specific CYP450 Isozymes: Studies are needed to identify the specific human and rodent CYP450 enzymes responsible for the metabolic activation and detoxification of NM2HPA. This involves investigating metabolism at both the methyl and 2-hydroxypropyl carbons.

Characterization of Downstream Metabolites: Comprehensive analysis is required to identify all downstream metabolites of NM2HPA beyond the initial activation step. This includes both reactive intermediates and detoxified products excreted in urine or bile.

Quantification of Pathway Contributions: Research should aim to quantify the balance between metabolic activation (toxification) and detoxification pathways. It is known that for other nitrosamines, detoxification can occur through pathways like glucuronidation. nih.gov Understanding the efficiency of these competing pathways for NM2HPA is crucial for risk assessment.

Comprehensive Understanding of Stereoisomer-Specific Biological Activities

NM2HPA possesses a chiral center at the C-2 position of the hydroxypropyl group, meaning it exists as (R) and (S) enantiomers. Research on other nitrosamines has demonstrated that stereoisomerism can significantly influence biological activity. nih.govresearchgate.net For example, the (S)-enantiomer of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), a metabolite of a tobacco-specific nitrosamine (B1359907), is more carcinogenic in mice than its (R)-counterpart. nih.gov Similarly, the E and Z isomers of asymmetrical nitrosamines, which arise from restricted rotation around the N-N bond, can be metabolized at different rates. researchgate.netnih.gov

Key unanswered questions include: